molecular formula C25H33N3O4S B2536123 N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide CAS No. 1302983-81-8

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2536123
CAS RN: 1302983-81-8
M. Wt: 471.62
InChI Key: HSOZFJDBINDOKI-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O4S and its molecular weight is 471.62. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

  • Application: The synthesis and spectral properties of certain diphenyloxazoles, which include a dimethylamino group and a sulfonyl group, have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer mechanism. Their solvatochromic behavior, significant Stokes shifts, and high fluorescence quantum yields make them suitable for developing ultrasensitive probes for biological research, particularly in studying various biological events and processes (Diwu et al., 1997).

Drug Metabolism and Pharmacokinetics

  • Application: In the development of new drugs, understanding the metabolism and pharmacokinetic properties is crucial. A study on the selective endothelin receptor antagonist BMS-193884 explored how structural modifications can influence metabolic stability and pharmacokinetic properties. This research underscores the importance of structure-metabolism relationships in identifying compounds with favorable profiles for further development (Humphreys et al., 2003).

Cardiac Fibrosis and ACE2 Activation

  • Application: Research on compounds like 1-[(2-dimethylamino) ethylamino]-4-(hydroxymethyl)-7-[(4-methylphenyl) sulfonyl oxy]-9H-xanthene-9-one (XNT) has shown potential in reversing hypertension-induced cardiac fibrosis. By activating angiotensin-converting enzyme 2 (ACE2), these compounds can inhibit fibrotic processes in cardiac tissues, which is vital for developing treatments for heart diseases (Ferreira et al., 2011).

Antinociceptive Pharmacology

  • Application: The antinociceptive effects of novel compounds, such as nonpeptidic bradykinin B1 receptor antagonists, have been explored for their potential in treating inflammatory and neuropathic pain. These studies contribute to the understanding of pain mechanisms and the development of new analgesic drugs (Porreca et al., 2006).

Photoelectric Conversion

  • Application: Hemicyanine derivatives, incorporating a dimethylamino group and solvatochromic properties, have been investigated for their potential in photoelectric conversion. These compounds could be used in dye-sensitized solar cells, contributing to the development of renewable energy technologies (Wang et al., 2000).

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-20-6-8-21(9-7-20)14-16-33(30,31)26-17-25(29)28(19-24-5-4-15-32-24)18-22-10-12-23(13-11-22)27(2)3/h6-14,16,24,26H,4-5,15,17-19H2,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZFJDBINDOKI-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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